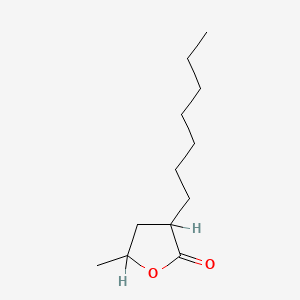

3-Heptyldihydro-5-methyl-2(3H)-furanone

Description

Contextualization within Furanone Chemistry and Biological Significance

3-Heptyldihydro-5-methyl-2(3H)-furanone, as its name suggests, is a derivative of furanone, a class of heterocyclic organic compounds. Specifically, it is a saturated gamma-lactone (a γ-lactone), meaning it possesses a five-membered ring structure containing an ester group. researchgate.net This structure is common to many naturally occurring and synthetic compounds that are significant in the food and cosmetic industries. mdpi.com The general class of gamma-butyrolactones are known for their diverse biological activities, including anti-inflammatory, anticancer, antibiotic, and antifungal properties. mdpi.comelsevierpure.com

The biological significance of this compound is most prominently linked to its sensory properties. It is characterized by a creamy, green, and lactonic taste. researchgate.net At a concentration of 20 parts per million, it is described as having fruity, green, sweet, creamy, and fatty taste characteristics with a citrus nuance. nih.gov This profile makes it a valuable flavoring agent or adjuvant in the food industry. nih.gov

Historical Perspective on this compound Studies

The history of research into this compound is primarily documented through its evaluation as a food additive. A key milestone in its formal recognition was its evaluation by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) in 1997. nih.govinchem.org In this evaluation, it was determined to have "no safety concern at current levels of intake when used as a flavouring agent". nih.govinchem.org

Following this, the U.S. Flavor and Extract Manufacturers Association (FEMA) designated it as "Generally Recognized as Safe" (GRAS), assigning it FEMA number 3350. nih.govfemaflavor.org A scientific literature review of aliphatic lactones, including compounds like this compound, was conducted as early as 1985, contributing to the body of knowledge that would inform these safety assessments. femaflavor.org While a specific synthesis method involving n-heptyl bromide and formamide (B127407) has been noted, a detailed timeline of its initial discovery and synthesis is not extensively documented in publicly available literature. nih.gov The focus of historical studies has largely been on its safety and utility as a flavor ingredient rather than on its broader biological or pharmacological properties.

Current Research Gaps and Future Directions for this compound

A review of the available scientific literature indicates that there are very few articles published specifically on this compound. researchgate.net This represents a significant research gap. While its safety as a flavoring agent has been established, its potential for other biological activities, a characteristic of the broader furanone and gamma-lactone classes, remains largely unexplored. mdpi.comelsevierpure.com

Future research could, therefore, be directed towards investigating other potential applications for this compound. Given that various furanone derivatives have shown pharmacological potential, including antimicrobial, anti-inflammatory, and anticancer activities, studies could be designed to screen this compound for similar properties. nih.gov

Furthermore, the increasing demand for bio-based and sustainable ingredients presents an opportunity for research into novel synthesis methods for gamma-lactones like this one. lookwhole.com Exploring the effects of the alkyl chain length on the energetic and biological properties of gamma-lactones is another area of active research that could provide valuable insights into the function of this compound. mdpi.com The development of new gamma-lactone derivatives with unique aroma profiles is also a continuing trend in the flavor and fragrance industry. lookwhole.com

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C12H22O2 | chemspider.com |

| Molecular Weight | 198.30 g/mol | nih.gov |

| Appearance | Clear, colourless liquid | nih.gov |

| Boiling Point | 170.00 °C at 17.00 mm Hg | nih.gov |

| Density | 0.935-0.942 | nih.gov |

| Refractive Index | 1.443-1.450 | nih.gov |

| CAS Number | 40923-64-6 | epa.gov |

| FEMA Number | 3350 | nih.gov |

| JECFA Flavor Number | 244 | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

3-heptyl-5-methyloxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O2/c1-3-4-5-6-7-8-11-9-10(2)14-12(11)13/h10-11H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFKUTGNRVJOCIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1CC(OC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80866025 | |

| Record name | 2(3H)-Furanone, 3-heptyldihydro-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80866025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

clear, colourless liquid | |

| Record name | 3-Heptyldihydro-5-methyl-2(3H)-furanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/443/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

170.00 °C. @ 17.00 mm Hg | |

| Record name | 3-Heptyldihydro-5-methyl-2(3H)-furanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037813 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

0.935-0.942 | |

| Record name | 3-Heptyldihydro-5-methyl-2(3H)-furanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/443/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

40923-64-6 | |

| Record name | 3-Heptyldihydro-5-methyl-2(3H)-furanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40923-64-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Heptyldihydro-5-methyl-2(3H)-furanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040923646 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(3H)-Furanone, 3-heptyldihydro-5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2(3H)-Furanone, 3-heptyldihydro-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80866025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-heptyldihydro-5-methylfuran-2(3H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.111 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HEPTYLDIHYDRO-5-METHYL-2(3H)-FURANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B5Z5UJR56Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Heptyldihydro-5-methyl-2(3H)-furanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037813 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Natural Occurrence and Biogenesis of 3 Heptyldihydro 5 Methyl 2 3h Furanone

Detection and Distribution in Biological Systems

Extensive searches for the presence of 3-Heptyldihydro-5-methyl-2(3H)-furanone in plant-derived materials and microbial metabolomes did not yield specific findings. The following subsections outline the areas investigated where no data could be found for this particular compound.

Identification in Microbial Metabolomes

Observation in Animal-Derived Products

While this compound is listed by the Flavor and Extract Manufacturers Association (FEMA) as a flavoring substance generally recognized as safe (GRAS) for use in foods, including meat and milk products, specific scientific literature detailing its definitive identification as a naturally occurring volatile compound in these products is limited. femaflavor.orgnih.gov Its presence in such products is often as an additive to impart specific flavor notes. thegoodscentscompany.com However, the occurrence of other saturated γ-lactones is well-documented in the flavor chemistry of animal-derived foods, particularly those rich in lipids.

For instance, various γ-lactones are known contributors to the characteristic aroma of cooked beef and dairy products like cheese. Their formation is generally attributed to the thermal degradation of lipids present in these foods. The presence of these related compounds suggests that the formation of this compound in animal-derived products is plausible, even if not extensively documented as a natural component.

Table 1: Use of this compound in Food Products (Data sourced from The Good Scents Company) nih.gov

| Food Category | Average Maximum PPM |

| Baked Goods | 1.5 |

| Gravies | 1.5 |

| Meat Products | 1.5 |

| Milk Products | 1.5 |

| Soups | 1.5 |

Biosynthetic Pathways and Precursors

The formation of this compound is not attributed to a single, simple pathway but rather to a complex interplay of chemical and biochemical reactions. The primary routes implicated in the biogenesis of this and similar lactones include Maillard reactions, lipid oxidation, and transformations mediated by enzymes and microbes.

Role of Maillard Reactions in Furanone Formation

The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is a cornerstone of flavor development in thermally processed foods. wur.nlmdpi.com This reaction is a well-known pathway for the formation of many heterocyclic flavor compounds, including certain types of furanones. wur.nl

The classical Maillard reaction mechanism involves several key stages:

Initial Stage: The carbonyl group of a reducing sugar reacts with an amino group of an amino acid to form an N-substituted glycosylamine. mdpi.com

Intermediate Stage: The glycosylamine undergoes an Amadori or Heyns rearrangement to form ketosamines or aldosamines. wur.nl

Final Stage: The Amadori/Heyns products degrade through various routes, including enolization and cyclization, to produce a plethora of flavor compounds. wur.nl

While the Maillard reaction is a primary source of unsaturated furanones like 4-hydroxy-5-methyl-3(2H)-furanone, the direct formation of saturated γ-lactones with long alkyl side chains, such as this compound, is less direct. It is theorized that degradation products from the Maillard reaction could serve as precursors. For example, a 3-deoxyhexosone, an intermediate in the Maillard reaction, can act as a precursor for certain furanolactones. perflavory.com However, the incorporation of a long C7 alkyl chain at the 3-position is not typically explained by the classic sugar-amino acid reaction alone, suggesting that other precursors, likely from lipid sources, may interact with Maillard reaction intermediates.

Contribution of Lipid Oxidation and Fatty Acid Degradation Pathways

The most probable pathway for the natural formation of this compound is through the oxidation and degradation of fatty acids, which are abundant in animal-derived products. This pathway involves a sequence of reactions that transform long-chain fatty acids into the specific hydroxy acid precursor required for lactonization.

The key steps in this proposed pathway are:

Lipid Peroxidation: Polyunsaturated fatty acids, when exposed to heat or oxidative stress, undergo peroxidation. This process generates unstable hydroperoxides. nih.gov

Formation of Hydroxy Fatty Acids: The hydroperoxides can be reduced to form hydroxy fatty acids. For the synthesis of a γ-lactone, a 4-hydroxy fatty acid is the necessary precursor.

β-Oxidation: This metabolic process systematically shortens the carbon chain of the fatty acid. In microorganisms and animal tissues, β-oxidation of a suitable long-chain hydroxy fatty acid can yield a 4-hydroxy fatty acid of the correct chain length.

Lactonization: The resulting 4-hydroxy acid, specifically 4-hydroxydodecanoic acid, undergoes spontaneous or enzyme-catalyzed intramolecular esterification (cyclization) to form the stable five-membered γ-lactone ring. The heptyl group would originate from the carbon chain of the precursor fatty acid, and the methyl group would be at the C-5 position of the lactone ring.

This pathway effectively explains the structure of this compound, with the C12 backbone originating from a corresponding fatty acid.

Enzymatic Biotransformations in Furanone Synthesis

The synthesis of lactones can be facilitated by specific enzymes, offering a green and highly selective alternative to chemical synthesis. nih.gov While a specific enzyme for this compound has not been definitively identified, the enzymatic synthesis of other structurally similar lactones provides insight into potential biocatalytic routes. jst.go.jp

Key enzyme classes involved in lactone synthesis include:

Lipases: These enzymes are widely used in the kinetic resolution of racemic mixtures to produce enantiomerically pure lactones. For example, lipases can catalyze the enantioselective lactonization of γ-hydroxy diesters. jst.go.jp

Peroxygenases: Unspecific peroxygenases (UPOs) are capable of selectively hydroxylating saturated fatty acids at specific carbon positions (C4 and C5), directly creating the γ- and δ-hydroxy acid precursors for lactone formation. nih.gov

Alcohol Dehydrogenases (ADHs): In some pathways, diols are formed first. ADHs can then perform a double oxidation, first converting a hydroxyl group to an aldehyde, which then forms an intramolecular hemiacetal (a lactol). A second oxidation of the lactol by the ADH yields the final lactone. nih.gov

Table 2: Key Enzyme Classes in Lactone Biotransformation

| Enzyme Class | Role in Lactone Synthesis | Example Reaction |

| Lipases | Enantioselective lactonization of hydroxy esters | Resolution of racemic γ-hydroxy diesters |

| Peroxygenases (UPOs) | Regiospecific hydroxylation of fatty acids | C4-hydroxylation of a fatty acid to a γ-hydroxy acid |

| Alcohol Dehydrogenases (ADHs) | Oxidative lactonization of diols | Double oxidation of a 1,4-diol to a γ-lactone |

These enzymatic processes highlight potential targeted methods for the biosynthesis of this compound from suitable precursors.

Microbial Biosynthesis Mechanisms

Microorganisms, particularly yeasts and fungi, are proficient in producing a wide array of flavor compounds, including lactones. The microbial synthesis of γ-lactones is a well-established biotechnological process. This pathway heavily relies on the β-oxidation of hydroxy fatty acids.

A prominent example is the production of γ-decalactone by the yeast Yarrowia lipolytica from ricinoleic acid (a C18 hydroxy fatty acid). The yeast utilizes its β-oxidation machinery to shorten the carbon chain of ricinoleic acid. The process is halted when a 4-hydroxydecanoic acid intermediate is formed, which then lactonizes to γ-decalactone.

A similar mechanism can be postulated for the biosynthesis of this compound. A microorganism would need to be provided with a suitable C12 hydroxy fatty acid precursor. Through its metabolic machinery, specifically the β-oxidation cycle, the microorganism could transform this precursor into the required 4-hydroxydodecanoic acid, which would then cyclize to form the target compound. The efficiency and specificity of this biotransformation would depend on the microbial species and the specific enzymes it possesses.

Synthetic Methodologies and Chemical Modifications of 3 Heptyldihydro 5 Methyl 2 3h Furanone

Chemical Synthesis Approaches for 3-Heptyldihydro-5-methyl-2(3H)-furanone

The synthesis of 3,5-disubstituted γ-butyrolactones like this compound can be accomplished through various organic synthesis strategies. One notable approach involves a two-step process utilizing readily available starting materials. A synthesis process for the closely related "whiskey lactone" (β-methyl-γ-octalactone) provides a relevant template. This process begins with a Knoevenagel condensation reaction between n-valeraldehyde and a crotonate ester, using an alcohol as the solvent, to form a ketonic acid ester. This intermediate is then subjected to a hydrogenation reaction, typically under the action of a palladium-carbon or ruthenium-carbon catalyst, to yield the final lactone product. google.com This method avoids the use of an acidic medium, which can sometimes lead to instability and reduced conversion rates of the aldehyde starting material. google.com

Another general and powerful strategy for constructing γ-butyrolactone rings is the catalytic dehydrogenation of 1,4-diols. google.com For instance, γ-butyrolactone itself can be prepared by the gas-phase catalytic dehydrogenation of 1,4-butanediol. google.com While not specifically detailed for this compound, this approach could be adapted using an appropriately substituted diol precursor. Furthermore, radical-mediated reactions offer a modern route. For example, a method involving the photoredox- and hydrogen-atom-transfer-catalyzed addition of the CO₂ radical anion to allylic alcohols followed by cyclization has been developed for synthesizing γ-butyrolactones. acs.org

The biosynthesis of similar γ-butyrolactones in nature, such as the A-factor in Streptomyces, involves the enzymatic transfer of a β-ketoacyl group to dihydroxyacetone phosphate (B84403) (DHAP), followed by a non-enzymatic intramolecular aldol (B89426) condensation to form a butenolide phosphate. nih.gov This intermediate is then enzymatically reduced and dephosphorylated to yield the final γ-butyrolactone. nih.gov This natural pathway provides inspiration for biomimetic synthetic strategies.

Derivatization Strategies and Analogue Synthesis

Structural Modifications for Targeted Research Applications

The synthesis of analogues of this compound is crucial for investigating structure-activity relationships, particularly in the context of biologically active γ-butyrolactones like the A-factor and Streptomyces coelicolor butanolides (SCBs), which act as microbial hormones. nih.govresearchgate.net Research in this area often involves creating a library of related compounds with variations in the side chains to probe the specificity of their biological receptors. nih.gov

A common strategy for creating such analogues involves the synthesis of a key chiral intermediate, such as (R)-paraconyl alcohol, which serves as the core γ-butyrolactone scaffold. nih.govacs.org This core can then be chemically modified. For example, acylation of the core with different acyl chlorides can introduce a variety of side chains at the C-3 position, leading to a diverse library of A-factor-type hormones. nih.gov Further enzymatic or chemical reduction of the ketone group on the side chain can yield additional analogues, such as the SCB-type hormones. nih.govacs.org This modular approach allows for the systematic exploration of how changes in the length, branching, and oxidation state of the side chain affect biological activity. nih.govresearchgate.net

The γ-butyrolactone ring is a prevalent motif in many natural products with a wide array of biological activities, including antibacterial and anti-inflammatory effects. researchgate.net Therefore, the development of synthetic methods to create structurally diverse γ-butyrolactone libraries is an active area of research. researchgate.net Transition metal and organocatalysis are powerful tools for this purpose, enabling the efficient construction of various functionalized and polycyclic lactone scaffolds from common precursors. researchgate.net

Chiral Synthesis and Resolution of Enantiomers

Given that this compound possesses two chiral centers, at the C-3 and C-5 positions, it can exist as four possible stereoisomers. The specific stereochemistry is often critical for its biological activity and sensory properties. Consequently, methods for the stereoselective synthesis and resolution of enantiomers are of high importance. lookchem.comnih.gov

A chemo-enzymatic approach has been successfully developed for the synthesis of individual enantiomers of the analogous whiskey lactone. nih.govresearchgate.netfrontiersin.org This multi-step method illustrates a powerful strategy for obtaining enantiomerically pure compounds:

Diastereomer Separation: The initial synthesis typically yields a mixture of diastereomers (cis and trans). These can be separated using techniques like column chromatography. researchgate.netfrontiersin.org

Chemical Reduction: The separated cis- and trans-lactones are then chemically reduced, for example with lithium aluminum hydride (LiAlH₄), to their corresponding syn- and anti-diols. researchgate.netfrontiersin.org

Enzymatic/Microbial Kinetic Resolution: The racemic diols are then subjected to oxidation using whole-cell biocatalysts (e.g., bacteria from the genus Rhodococcus) or isolated enzymes (e.g., alcohol dehydrogenases). lookchem.comnih.govresearchgate.net These biocatalysts can selectively oxidize one enantiomer of the diol to the corresponding lactone, leaving the other enantiomer of the diol unreacted. This process allows for the separation of the enantiomerically enriched lactone and the remaining diol, which can then be chemically oxidized to the other lactone enantiomer. nih.govresearchgate.net

For instance, microbial oxidation of racemic anti- and syn-3-methyl-octane-1,4-diols with Rhodococcus erythropolis strains has been shown to produce enantiomerically pure isomers of trans-(+)-(4S,5R), trans-(−)-(4R,5S), and cis-(+)-(4R,5R) whiskey lactones. nih.gov Another approach involves the microbial lactonization of a γ-oxoacid precursor, which has been used to stereoselectively form the trans-(+)-(4S,5R)-isomer of whiskey lactone with high enantiomeric excess using various fungal strains. lookchem.com

Modern asymmetric synthesis methods also provide direct routes to chiral γ-butyrolactones. These include rhodium-catalyzed asymmetric hydrogenation of γ-butenolides rsc.org and enantioconvergent (3 + 2)-annulation reactions catalyzed by chiral N-heterocyclic carbenes. nih.govnih.govacs.org

Isotopic Labeling Techniques for Mechanistic Studies

Isotopic labeling is an indispensable tool for elucidating reaction mechanisms and biosynthetic pathways. nih.govnih.gov By replacing specific atoms in a molecule with their heavier, stable isotopes (e.g., ²H (D), ¹³C, ¹⁸O), researchers can trace the fate of these atoms through a chemical or biological transformation. researchgate.netyoutube.com

In the context of lactone synthesis, isotopic labeling can provide crucial insights. For example, to understand the mechanism of manganese-catalyzed C-H lactonization of carboxylic acids, ¹⁸O-labeling studies have been conducted. By synthesizing a carboxylic acid with ¹⁸O atoms in the carboxyl group and then performing the lactonization reaction, the position of the ¹⁸O atoms in the resulting γ-lactone product can be determined. acs.orgacs.org This information reveals whether the oxygen atoms from the original carboxyl group are retained and how the new C-O bond of the lactone ring is formed, helping to distinguish between different possible mechanistic pathways. acs.orgacs.org

The synthesis of isotopically labeled versions of γ-butyrolactones and their precursors is a key aspect of these studies. A concise synthesis of homocitric acid lactone was specifically designed to allow for the systematic placement of ¹³C isotopes at key positions. nih.gov This was achieved by starting with ¹³C-labeled diethyl oxalate (B1200264) and carrying the label through a multi-step synthesis involving an Ireland-Claisen rearrangement. nih.gov The resulting labeled lactone is then used in detailed spectroscopic (NMR, IR) studies to probe its role as a cofactor in enzymes like nitrogenase. nih.gov

Deuterium (B1214612) (²H) is also widely used. researchgate.net Hydrogen/deuterium (H/D) exchange reactions, often catalyzed by transition metals, can introduce deuterium at specific positions in a molecule. youtube.com The kinetic isotope effect (KIE), where a C-D bond breaks more slowly than a C-H bond, can be measured to determine if C-H bond cleavage is part of the rate-determining step of a reaction. princeton.edu

Biological Activities and Mechanistic Investigations of 3 Heptyldihydro 5 Methyl 2 3h Furanone

General Biological Properties of Furanones Relevant to 3-Heptyldihydro-5-methyl-2(3H)-furanone

Furanones, a significant class of heterocyclic compounds, are widely recognized for their diverse and potent pharmacological effects. nih.gov These compounds, characterized by a furanone structural core, are prevalent in numerous natural products and have become a focal point of extensive research. nih.gov The biological activities attributed to the furanone skeleton are broad, encompassing anticataract, anticancer, antibacterial, anti-inflammatory, and anticonvulsant properties. nih.gov The inherent chemical characteristics of furanones, such as their propensity for oxidation, are believed to be crucial to their function as signaling molecules and may contribute to both their mutagenic and anti-carcinogenic activities. nih.gov

Derivatives of 2(5H)-furanone, in particular, have been identified as possessing a wide spectrum of biological activities. These include anti-inflammatory, antitumor, antimicrobial, antifungal, antioxidant, anticonvulsant, analgesic, antituberculosis, antiulcer, and anti-HIV activities. nih.gov The versatility of the furanone structure allows for various modifications, leading to a wide array of derivatives with distinct biological profiles.

Antimicrobial Activity Studies

Antibacterial Effects and Spectrum

While specific studies on the antibacterial effects of this compound are limited, the broader class of furanones and γ-lactones has demonstrated significant antimicrobial properties. Many natural and synthetic 2(5H)-furanone derivatives have been shown to inhibit the growth of various Gram-positive and Gram-negative bacteria. nih.gov For instance, certain furanone derivatives have been reported to be active against Staphylococcus aureus, Staphylococcus epidermidis, Bacillus subtilis, Bacillus cereus, Escherichia coli, and Pseudomonas aeruginosa. nih.gov

One study on a chlorinated 2(5H)-furanone derivative, F105, revealed highly specific antibacterial activity against Gram-positive bacteria. At concentrations of 8–16 μg/mL, it inhibited the growth of S. aureus, S. epidermidis, B. cereus, B. subtilis, and M. luteus, while Gram-negative bacteria such as K. pneumoniae, S. marcescens, P. aeruginosa, and E. coli remained unaffected at concentrations up to 128 μg/mL. researchgate.net The mechanism of action for some furanones is thought to involve the generation of reactive oxygen species (ROS), leading to damage of intracellular proteins. researchgate.net

The antimicrobial activity of γ-lactones is influenced by their structural features, such as the length of the side chain. researchgate.net Simple alkyl-substituted γ-lactones have been found to inhibit the growth of pathogenic strains. mdpi.com

Table 1: Antibacterial Activity of Selected Furanone Derivatives

| Compound | Target Bacteria | Activity/Concentration | Reference |

|---|---|---|---|

| F105 (chlorinated 2(5H)-furanone) | S. aureus, S. epidermidis, B. cereus, B. subtilis, M. luteus | Growth inhibition at 8–16 μg/mL | researchgate.net |

| F105 (chlorinated 2(5H)-furanone) | K. pneumoniae, S. marcescens, P. aeruginosa, E. coli | No effect up to 128 μg/mL | researchgate.net |

Antifungal Properties and Efficacy

Similar to antibacterial activity, the antifungal properties of this compound have not been extensively documented. However, the furanone and γ-lactone classes of compounds have shown notable antifungal efficacy. Research has indicated that γ-lactones generally exhibit higher antifungal activity than δ-lactones, with their effectiveness increasing with the length of the side chain. researchgate.net For example, γ-undecalactone and γ-dodecalactone have demonstrated inhibitory effects on the growth of Aspergillus niger. researchgate.net

One study highlighted that 2,5-dimethyl-4-hydroxy-3(2H)-furanone (DMHF) exhibits broad-spectrum antimicrobial activities, including a potent antifungal effect on the serum-induced mycelia of Candida albicans. nih.gov The proposed mechanism involves the arrest of the cell cycle at the S and G2/M phases in yeast. nih.gov

Antiviral Research Perspectives

There is a growing interest in the potential antiviral applications of furanone derivatives. Although specific research on the antiviral activity of this compound is not available, studies on related compounds suggest a promising area for future investigation. For instance, a series of furan-substituted spirothiazolidinones have been synthesized and evaluated as antiviral agents, with some analogues showing activity against the influenza A/H3N2 virus. nih.gov Furthermore, some pyrazole-based heterocycles synthesized from a 2(3H)-furanone derivative have demonstrated antiviral activity against the avian influenza virus. nih.gov These findings suggest that the furanone scaffold could be a valuable template for the design of new antiviral drugs.

Anticancer Research Perspectives

The furanone skeleton is a recurring motif in natural products that exhibit a wide range of biological effects, including anticancer activity. researchgate.net While direct anticancer studies on this compound are lacking, research on other furanone derivatives provides a strong rationale for investigating its potential in this area.

New bis-2(5H)-furanone derivatives have been synthesized and shown to possess antitumor activities against various tumor cells. nih.gov One such compound exhibited significant inhibitory activity against C6 glioma cells, with evidence suggesting that it induces cell cycle arrest at the S-phase and interacts with DNA. nih.gov Another study on furan-2(5H)-one derivatives highlighted that their proapoptotic activity in colon cancer cells could be modulated by the presence of specific silyl (B83357) groups. mdpi.com However, it has also been noted that some natural furanones with different substitutions show weak or no growth inhibitory activity against certain cancer cell lines. nih.gov

Table 2: Anticancer Activity of Selected Furanone Derivatives

| Compound | Cell Line | Activity/Concentration | Mechanism | Reference |

|---|---|---|---|---|

| Bis-2(5H)-furanone derivative (4e) | C6 glioma cells | IC50 of 12.1 μM | Cell cycle arrest at S-phase, DNA interaction | nih.gov |

| Furan-2(5H)-one derivative (3a) | HCT-116 colon cancer | IC50 = 1.4 µM | Antiproliferative | mdpi.com |

Enzyme Modulation and Inhibition Studies

For example, certain synthetic γ-lactones have been shown to inhibit β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics. nih.gov Additionally, some γ-lactone-functionalized acetogenins (B1209576) are potent inhibitors of mitochondrial complex I. nih.gov The interaction of these compounds with enzymes can be either reversible or irreversible. Reversible inhibitors form non-covalent bonds and can be competitive, binding to the active site, or noncompetitive, binding to an allosteric site. libretexts.org Irreversible inhibitors, on the other hand, typically form covalent bonds with the enzyme, leading to a permanent loss of activity. libretexts.org Given the diverse enzymatic interactions of the γ-lactone scaffold, investigating the enzyme modulation potential of this compound could reveal novel therapeutic applications.

Glycosidase Inhibition (e.g., α-Glucosidase, α-Amylase)

The direct inhibitory effects of this compound on key carbohydrate-metabolizing enzymes such as α-glucosidase and α-amylase have not been extensively documented in the available scientific literature. While numerous natural compounds, including various plant extracts and flavonoids, are recognized as potent inhibitors of these enzymes, specific studies quantifying the IC50 values or detailing the inhibitory mechanism of this compound are not presently available. The inhibition of α-glucosidase and α-amylase is a critical therapeutic strategy for managing postprandial hyperglycemia, and further research would be necessary to determine if this particular lactone possesses such activity.

Other Enzymatic Interactions

Beyond the scope of glycosidases, the interaction of this compound with other enzyme systems remains a subject for future investigation. The current body of scientific literature does not provide specific details regarding its potential inhibition or modulation of other classes of enzymes.

Modulation of Sensory Receptors and Perception Pathways

Interactions with Transient Receptor Potential Channels (TRPA1, TRPV1)

While direct experimental data on this compound is limited, research into structurally similar γ- and δ-lactones provides significant insight into its potential sensory receptor modulation. nih.govresearchgate.net Studies have demonstrated that various lactones, common in food flavors, can interact with the transient receptor potential (TRP) channels TRPA1 and TRPV1, which are key receptors involved in pain, temperature, and pungency perception. nih.govresearchgate.net

Research using HEK293 cells expressing these receptors has shown that certain lactones can function as either agonists or antagonists. nih.gov For instance, γ-nonalactone has been shown to act as an agonist or antagonist of TRPV1 depending on its concentration, while acting solely as an agonist for TRPA1. nih.gov In contrast, other lactones, such as δ-dodecalactone, have demonstrated inhibitory effects on TRPA1 responses activated by allyl isothiocyanate (AITC), a potent TRPA1 agonist. nih.gov Some γ- and δ-lactones were also found to inhibit capsaicin-induced TRPV1 responses. nih.gov These findings suggest that lactones can play a significant role in modulating the perception of pungency and irritation by interacting with these sensory ion channels. nih.gov

The table below summarizes the observed activities of various lactones on TRPV1 and TRPA1 channels, illustrating the potential modes of action for compounds within this chemical class.

Table 1: Observed Agonistic and Antagonistic Activities of Various Food-Related Lactones on TRP Channels Data extracted from studies on related lactone compounds, not this compound itself.

| Lactone Compound | Target Channel | Observed Activity | Notes | Reference |

| γ-Nonalactone | TRPV1 | Agonist / Antagonist | Activity is concentration-dependent. | nih.gov |

| TRPA1 | Agonist | Activates the TRPA1 channel. | nih.gov | |

| γ-Octalactone | TRPA1 | Agonist | Activates the TRPA1 channel. | nih.gov |

| δ-Nonalactone | TRPA1 | Agonist | Activates the TRPA1 channel. | nih.gov |

| δ-Dodecalactone | TRPA1 | Antagonist | Inhibits AITC-mediated TRPA1 responses. | nih.gov |

| Various γ- and δ-Lactones | TRPV1 | Antagonist | Inhibited capsaicin-mediated responses. | nih.gov |

Neurobiological Implications of Receptor Modulation

The modulation of TRPA1 and TRPV1 channels by lactones carries significant neurobiological implications. These receptors are highly expressed in primary sensory neurons, where they act as sensors for a wide range of stimuli, including chemical irritants and temperature changes. nih.gov Activation of these channels leads to an influx of calcium ions, which depolarizes the neuron and initiates a signal that is transmitted to the central nervous system, resulting in the perception of pain, burning, or itching. mdpi.com

Therefore, the antagonistic activity of a compound like this compound at these receptors could lead to a reduction in neurogenic inflammation and pain perception. Compositions containing TRPA1 and TRPV1 antagonists have been proposed to mitigate the burning or irritating sensations caused by agonists like menthol (B31143) or hydrogen peroxide. By blocking or reducing the activation of these channels, such compounds can temper the sensory response, leading to a more neutral or pleasant perception. The ability of certain lactones to inhibit TRPV1 and TRPA1 responses suggests a molecular basis for their potential use in modulating and reducing pungent or irritating oral sensations. nih.gov

Molecular Mechanisms Underlying Bioactivity

Intracellular Signaling Pathways

Specific research detailing the intracellular signaling pathways directly modulated by this compound is not currently available. However, studies on other classes of lactones, such as sesquiterpene lactones, have shown that they can influence key signaling cascades within the cell. nih.gov These studies indicate that sesquiterpene lactones can affect the phosphorylation status and expression of proteins involved in pathways like the mitogen-activated protein kinase (MAPK) family (including ERK, p38, and JNK), PI3K-Akt, and NF-κB. nih.gov These pathways are fundamental to cellular processes including proliferation, inflammation, and apoptosis. nih.gov While these findings pertain to a different structural class of lactones, they establish a precedent that lactone compounds can exert their biological effects by interacting with and modulating complex intracellular signaling networks. Further investigation is required to determine if this compound engages similar or distinct signaling pathways to mediate its potential bioactivities.

Target Identification and Validation

The specific molecular targets of this compound have not been extensively elucidated in published experimental research. However, theoretical studies and research on related furanone compounds provide insights into potential biological targets and mechanisms of action. These investigations primarily point towards interference with bacterial quorum sensing and modulation of enzyme activity.

One area of investigation for furanone derivatives is their ability to disrupt quorum sensing in bacteria. Halogenated acyl-furanones, which are structurally analogous to N-acyl homoserine lactones (AHLs), have been shown to interfere with bacterial swarming and bioluminescence. mdpi.com For instance, research on the natural furanone (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone, known as furanone C-30, has demonstrated its ability to disrupt quorum sensing-regulated gene expression in Vibrio harveyi by diminishing the DNA-binding activity of the transcriptional regulator protein LuxR. mdpi.com Further studies on furanone C-30 in Pseudomonas aeruginosa have suggested that it inhibits the RhlR quorum sensing receptor, a key regulator of virulence factor production. mdpi.com These findings indicate that furanone C-30's inhibitory effects on the RhlR-dependent quorum sensing system are a significant part of its mechanism of action, independent of the LasR receptor. mdpi.com

Another potential avenue for the biological activity of furanone derivatives is the modulation of enzymes relevant to human health. A theoretical study explored the interaction of various dihydrofuran-2-one derivatives with monoamine oxidase B (MAO-B) and catechol-O-methyltransferase (COMT), two enzymes that are targets in the treatment of Parkinson's disease. The study, which did not specifically include this compound, used computational docking to predict the binding of different furanone compounds to these enzymes. The results suggested that certain dihydrofuran-2-one derivatives could potentially act as inhibitors of the MAO-B enzyme, which could lead to increased dopamine (B1211576) levels. cerradopub.com.br

While these studies on related furanone compounds offer plausible hypotheses for the biological targets of this compound, it is crucial to emphasize that these are based on theoretical models and studies of analogous structures. Direct experimental validation through methods such as receptor binding assays, enzyme inhibition assays, and analysis of signaling pathway modulation is necessary to definitively identify and validate the specific molecular targets of this compound.

Table of Potential Targets for Furanone Derivatives

| Compound Class | Potential Target | Organism/System | Type of Study |

| Halogenated acyl-furanones (e.g., Furanone C-30) | LuxR | Vibrio harveyi | Experimental |

| Halogenated acyl-furanones (e.g., Furanone C-30) | RhlR | Pseudomonas aeruginosa | Experimental |

| Dihydrofuran-2-one derivatives | MAO-B | Human (in silico) | Theoretical |

| Dihydrofuran-2-one derivatives | COMT | Human (in silico) | Theoretical |

Structure Activity Relationship Sar Studies of 3 Heptyldihydro 5 Methyl 2 3h Furanone and Its Analogues

Correlating Structural Features with Biological Activities

The biological activity of furanone derivatives, including 3-heptyldihydro-5-methyl-2(3H)-furanone, is intrinsically linked to their molecular architecture. The γ-butyrolactone moiety itself is recognized as a privileged structure in medicinal chemistry, forming the core of numerous biologically active small molecules and FDA-approved drugs. nih.govnih.gov This five-membered lactone ring is a key pharmacophore, a molecular feature responsible for a drug's pharmacological activity. nih.gov

Studies on various furanone analogues have elucidated the importance of specific substitutions. For instance, the presence of an α-methylene group (a double bond adjacent to the carbonyl group) in certain γ-butyrolactones is a known pharmacophore for antifungal activity. nih.gov In the case of saturated lactones like this compound, the activity is modulated by the alkyl substituents. Research on 3,5-disubstituted furanones has shown that for a compound to exhibit high antifungal activity, a substituent in the allylic position is essential. nih.gov This highlights the significance of the positioning of groups like the heptyl and methyl substituents in defining the molecule's biological action. The lipophilicity and size of the alkyl chain at C3, such as the heptyl group, are critical for membrane permeability and interaction with hydrophobic pockets in target proteins.

Impact of Side Chain Modifications on Activity Profiles

Modifying the side chains attached to the furanone core is a common strategy to explore and optimize biological activity. Research has consistently shown that even minor alterations to these substituents can lead to significant changes in the activity profiles of the resulting analogues.

For example, studies on 3-arylidene-5-(4-methylphenyl)-2(3H)-furanones demonstrated that varying the substituents on the arylidene ring resulted in a range of anti-inflammatory and antibacterial activities. researchgate.net Similarly, work on other furanone derivatives has provided clear evidence of the structure-activity relationship. In one study focusing on antifungal agents, it was found that the introduction of electron-withdrawing substituents at specific positions on an aromatic side chain enhanced the compound's efficacy. nih.gov

Another study on 3,5-disubstituted furanones revealed that the nature of the substituent at the C5 position profoundly influences activity. nih.gov Analogues with 5-alkoxy groups showed low antifungal activity. nih.gov In contrast, 5-aryloxymethyl derivatives were capable of acting as prodrugs, releasing the more active 5-methylene furanone under assay conditions. nih.gov These findings underscore the critical role of the side chains in determining the potency and mechanism of action of furanone compounds.

The following table summarizes findings from studies on various furanone analogues, illustrating the impact of side chain modifications on biological activity.

| Parent Furanone Structure | Side Chain Modification | Impact on Biological Activity |

| α-Benzylidene-γ-lactone | Addition of electron-withdrawing substituents (e.g., halogen) to the benzylidene ring. | Improved antifungal activity against B. cinerea. nih.gov |

| 3-(4-Bromophenyl)-2,5-dihydrofuran-2-one | Substitution at C5 position. 5-alkoxy groups vs. 5-alkylidene groups. | 5-alkoxy derivatives showed low activity. 5-alkylidene derivatives with an allylic substituent retained high antifungal activity. nih.gov |

| Curcumin-based dihydropyrimidinones | Presence of a methyl group. | Decreased the effectiveness of anti-inflammatory activity. mdpi.com |

| 3-Arylidene-5-(4-methylphenyl)-2(3H)-furanone | Various substitutions on the arylidene ring. | Resulted in varied anti-inflammatory and antibacterial activities. researchgate.net |

Stereochemical Influences on Bioactivity (e.g., (R)- and (S)-enantiomers)

Stereochemistry plays a pivotal role in the biological activity of chiral molecules, and furanone derivatives are no exception. The compound this compound possesses two chiral centers, at the C3 and C5 positions, meaning it can exist as four different stereoisomers. The spatial arrangement of the substituents at these centers can drastically affect how the molecule interacts with its biological target, which is typically also chiral (e.g., enzymes, receptors).

The differential activity of enantiomers is a well-documented phenomenon in pharmacology and chemical ecology. For instance, in pheromonal communication, the specific stereoisomer of a compound is often the only active form, or different enantiomers can elicit different behavioral responses. nih.gov In some cases, a specific mixture of enantiomers is required for bioactivity, while the individual enantiomers are inactive. nih.gov

Research into chiral 2(5H)-furanone sulfones has provided direct evidence of stereochemistry's importance in this class of compounds. In these studies, diastereomeric mixtures were separated to isolate pure stereoisomers for subsequent synthesis and biological testing. nih.gov The resulting optically active furanone derivatives exhibited significant antimicrobial activity, demonstrating that a specific stereochemical configuration was crucial for their function. nih.gov This principle is broadly applicable, and it is highly probable that the (R)- and (S)-enantiomers of this compound at both the C3 and C5 positions exhibit different biological activities and potencies.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Furanone Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity in a mathematical and statistical manner. femaflavor.org These models create a mathematical equation that relates molecular descriptors (numerical representations of chemical properties) to activity, allowing for the prediction of the efficacy of new, unsynthesized compounds. nih.gov

Several QSAR studies have been successfully applied to furanone analogues to understand their mechanism of action and to design more potent derivatives. For example, a QSAR study was conducted on a series of α-benzylidene-γ-lactone derivatives to analyze their antifungal activity against Botrytis cinerea. nih.gov The resulting model showed a very strong correlation between the compounds' structures and their activity, achieving a high correlation coefficient (R² = 0.961), indicating its excellent predictive power. nih.gov

In another study, three-dimensional QSAR (3D-QSAR) was used to investigate novel α-methylene-γ-butyrolactone derivatives with antifungal properties. nih.gov The 3D-QSAR analysis provided insights into the spatial requirements for activity, concluding that the introduction of bulky and negatively charged groups on the furanone scaffold was favorable for enhancing antifungal effects. nih.gov These examples demonstrate the power of QSAR in rational drug design, providing a predictive framework to guide the synthesis of furanone analogues with optimized biological activity.

Advanced Analytical Methodologies for 3 Heptyldihydro 5 Methyl 2 3h Furanone Characterization

Chromatographic Techniques for Separation and Identification

Chromatography is the cornerstone for isolating and identifying 3-Heptyldihydro-5-methyl-2(3H)-furanone from complex mixtures. Given its volatility, gas chromatography is the predominant method employed.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the definitive identification and quantification of this compound. vaia.comresearchgate.net The process involves separating the volatile compounds in a sample using a gas chromatograph, which are then ionized and identified based on their mass-to-charge ratio by a mass spectrometer. vaia.comnih.gov The resulting mass spectrum serves as a chemical fingerprint, allowing for precise identification by comparing it to spectral libraries like those from NIST or by interpreting its fragmentation pattern. nist.govnist.govimreblank.ch

The analysis of lactones such as this compound is crucial in the food industry, particularly for products like milk fat, where they serve as quality indicators. nih.gov GC-MS methods are developed to be rapid and simple for quantifying lactones in edible fats. nih.gov The electron ionization (EI) mass spectrum of related furanone compounds shows characteristic fragmentation patterns that aid in structural confirmation. imreblank.ch For instance, the mass spectrum of a similar compound, 5-heptyldihydro-2(3H)-furanone, is available in the NIST WebBook, providing a reference for identifying related structures. nist.gov

Table 1: Predicted Mass Spectrometry Data for this compound

| Adduct | m/z (mass-to-charge ratio) | Predicted Collision Cross Section (CCS) (Ų) |

| [M+H]⁺ | 199.16927 | 148.0 |

| [M+Na]⁺ | 221.15121 | 154.2 |

| [M-H]⁻ | 197.15471 | 151.5 |

| [M+NH₄]⁺ | 216.19581 | 168.3 |

| [M+K]⁺ | 237.12515 | 153.4 |

| [M+H-H₂O]⁺ | 181.15925 | 142.9 |

| This table presents predicted collision cross section (CCS) values calculated using CCSbase. uni.lu |

Gas Chromatography-Olfactometry-Mass Spectrometry (GC-O-MS) for Aroma Profiling

To understand the sensory contribution of this compound, Gas Chromatography-Olfactometry-Mass Spectrometry (GC-O-MS) is employed. This technique adds a human sensory element to instrumental analysis. mdpi.com As the separated compounds exit the gas chromatograph, the effluent is split between the mass spectrometer and an olfactometry port, where a trained analyst sniffs and describes the odor of each compound as it elutes. researchgate.net

This approach is invaluable for creating an aroma profile and determining which compounds are "aroma-active." researchgate.netresearchgate.net For this compound, GC-O analysis helps to characterize its specific scent, which is often described as creamy, lactonic, green, waxy, and fruity with citrus and peach nuances. perflavory.comthegoodscentscompany.com This method directly links the chemical identity of the compound to its sensory impact, which is critical in the flavor and fragrance industry. researchgate.net

Table 2: Olfactory Characteristics of this compound

| Property | Description | Source |

| Odor Description | Creamy, lactonic, green, waxy, gooseberry, plum, kiwi, peach, citrus, fruity | thegoodscentscompany.com |

| Taste Description | Fruity, green, sweet, creamy, fatty with a citrus nuance (at 20 ppm) | chemicalbook.com |

| This table summarizes the reported sensory descriptors for the compound. |

Solid-Phase Microextraction (SPME) Coupled Techniques

Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique frequently coupled with GC-MS and GC-O-MS for the analysis of volatile and semi-volatile compounds. mdpi.comresearchgate.netnih.gov It utilizes a fused-silica fiber coated with a stationary phase to extract analytes from a sample matrix, either by direct immersion or by exposure to the headspace above the sample (HS-SPME). researchgate.netmdpi.com

HS-SPME is particularly effective for isolating lactones from complex food matrices. researchgate.netdoaj.org The choice of fiber coating is critical for efficient extraction. Studies on lactone analysis in wine have tested various fibers to optimize the extraction process. researchgate.net This technique is valued for its speed, cost-effectiveness, and ability to improve detection limits by concentrating the analytes before injection into the GC system. researchgate.netnih.gov

Solvent-Assisted Flavor Evaporation (SAFE) Methodologies

Solvent-Assisted Flavor Evaporation (SAFE) is a specialized distillation technique designed for the gentle isolation of volatile flavor compounds from food matrices. americanlaboratory.comsciencedaily.com This method is particularly advantageous for analyzing thermally labile compounds like some lactones, as it minimizes the risk of thermal degradation and the formation of artifacts that can occur with other extraction methods. researchgate.netamericanlaboratory.com

Spectroscopic and Spectrometric Approaches

While chromatography separates the compound, spectroscopic techniques are essential for elucidating its precise molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including this compound. By analyzing the interaction of atomic nuclei with an external magnetic field, NMR provides detailed information about the carbon-hydrogen framework of a molecule.

For lactones, ¹H NMR and ¹³C NMR spectra reveal the exact connectivity of atoms and the stereochemistry of the molecule. researchgate.net While specific experimental NMR data for this compound is not widely published in primary literature, predicted spectra are available through databases. For the related compound (±)-Dihydro-5-methyl-2(3H)-furanone, experimental ¹H and ¹³C NMR spectra have been recorded and are used as a reference for interpreting the spectra of similar lactone structures. foodb.ca These analyses are crucial for confirming the identity of a synthesized standard or a newly isolated natural product.

Table 3: Available NMR Data for a Structurally Similar Compound: (±)-Dihydro-5-methyl-2(3H)-furanone

| Spectrum Type | Frequency | Solvent | Data Availability |

| ¹H NMR | 400 MHz | CDCl₃ | Experimental Spectrum Available |

| ¹³C NMR | 25.16 MHz | CDCl₃ | Experimental Spectrum Available |

| This table shows the available experimental NMR data for a closely related furanone, which serves as a basis for the structural analysis of this compound. foodb.ca |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique for the characterization of this compound, providing critical information about its molecular structure, particularly the functional groups present. The IR spectrum of this γ-lactone is distinguished by characteristic absorption bands that confirm the presence of the furanone ring and the alkyl side chain.

The most prominent feature in the IR spectrum of this compound is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the lactone ring. For γ-valerolactone and similar saturated five-membered ring lactones, this band typically appears in the region of 1760-1780 cm⁻¹. chemicalforums.com The exact position of this band can be influenced by the molecular environment. For instance, in related lactones, this peak has been observed around 1767 cm⁻¹. chemicalforums.com

Another key set of absorptions are those arising from the C-O stretching vibrations within the lactone ring. These typically produce strong bands in the fingerprint region of the spectrum, between 1300 cm⁻¹ and 1000 cm⁻¹. Specifically, the asymmetric C-O-C stretching vibration is expected to be prominent. For γ-butyrolactone, a related compound, a significant band is observed around 960 cm⁻¹, which is attributed to the stretching of the ring's C-O bond. researchgate.net

The presence of the heptyl and methyl alkyl groups is confirmed by C-H stretching and bending vibrations. The aliphatic C-H stretching vibrations from the heptyl and methyl groups are expected to appear in the 2850-2960 cm⁻¹ region. ucla.edu Additionally, C-H bending vibrations for the CH₂ and CH₃ groups will be present in the 1470-1450 cm⁻¹ and 1380-1370 cm⁻¹ regions, respectively. ucla.edu

Table 1: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Characteristic Absorption (cm⁻¹) | Intensity |

| C=O (Lactone) | Stretch | 1760 - 1780 | Strong |

| C-O (Lactone Ring) | Stretch | 1000 - 1300 | Strong |

| C-H (Alkyl) | Stretch | 2850 - 2960 | Medium to Strong |

| C-H (CH₂/CH₃) | Bend | 1370 - 1470 | Medium |

This table is generated based on typical values for γ-lactones and alkyl compounds.

High-Resolution Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification and structural elucidation of this compound. HRMS provides the accurate mass of the molecular ion and its fragment ions with high precision, typically to within a few parts per million (ppm). This level of accuracy allows for the determination of the elemental composition of the ions, which is crucial for confirming the identity of the compound. rsc.org

The molecular formula of this compound is C₁₂H₂₂O₂. nih.gov The calculated monoisotopic mass is 198.16198 Da. nih.gov In HRMS analysis, the measured mass of the molecular ion ([M]⁺) or a protonated molecule ([M+H]⁺) would be expected to be very close to this theoretical value.

Electron ionization (EI) is a common technique used in conjunction with gas chromatography-mass spectrometry (GC-MS). The fragmentation pattern of this compound under EI conditions provides valuable structural information. A general fragmentation pathway for alkylated 4-hydroxy-3(2H)-furanones has been proposed, which can be adapted to understand the fragmentation of this compound. imreblank.ch Key fragmentation mechanisms for γ-lactones include:

Alpha-cleavage: Fission of the bond adjacent to the carbonyl group.

McLafferty rearrangement: This is a characteristic fragmentation for compounds containing a carbonyl group and a γ-hydrogen.

Loss of the alkyl side chain: Cleavage of the heptyl group from the furanone ring is a likely fragmentation pathway.

Ring cleavage: The furanone ring itself can undergo fragmentation, leading to characteristic smaller ions.

A study on the fragmentation of various 3(2H)-furanones provides insight into the expected mass-to-charge ratios (m/z) of the resulting fragments. capes.gov.br For γ-nonalactone, a related compound, a base peak at m/z 85 is commonly observed, resulting from the cleavage of the alkyl side chain and subsequent rearrangement. nih.gov

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Possible Elemental Composition | Description |

| [M]⁺ | 198.1620 | C₁₂H₂₂O₂ | Molecular Ion |

| [M-C₇H₁₅]⁺ | 99.0446 | C₅H₇O₂ | Loss of heptyl radical |

| [C₆H₁₀O]⁺ | 98.0732 | C₆H₁₀O | Ring fragmentation product |

| [C₅H₉O]⁺ | 85.0653 | C₅H₉O | Common fragment for γ-lactones |

This table contains predicted values based on the compound's structure and known fragmentation patterns of similar molecules.

Advanced Sample Preparation and Derivatization for Analysis

The accurate analysis of this compound, especially from complex matrices such as food and beverages, necessitates robust sample preparation techniques to isolate the analyte and remove interfering compounds. rroij.com Advanced methods are often employed to enhance the sensitivity and selectivity of the subsequent analysis, which is typically performed by gas chromatography (GC).

Solid-Phase Microextraction (SPME) is a widely used, solvent-free sample preparation method for volatile and semi-volatile compounds like this compound. researchgate.net Headspace SPME (HS-SPME) is particularly suitable, where the fiber is exposed to the vapor phase above the sample. This minimizes matrix effects and concentrates the analyte onto the fiber coating. tandfonline.com The choice of fiber coating is critical for efficient extraction.

Common sample preparation steps for food matrices may include homogenization of the sample, addition of a salt solution (e.g., saturated NaCl) to increase the volatility of the analyte, and the use of an internal standard for accurate quantification. tandfonline.com

Derivatization is a chemical modification process that can be employed to improve the chromatographic properties and detectability of an analyte. researchgate.net For lactones, derivatization is not always necessary for GC analysis. However, in certain applications, it can enhance performance. The primary goals of derivatization for GC analysis are to increase volatility, improve thermal stability, and enhance detector response. sigmaaldrich.com

While this compound is amenable to direct GC analysis, derivatization might be considered in specific contexts. Common derivatization reactions for compounds with active hydrogens, such as alcohols or acids that might be present as related impurities or degradation products, include silylation, acylation, and alkylation. libretexts.org For instance, if the lactone ring were to hydrolyze to the corresponding hydroxy acid, silylation could be used to convert the hydroxyl and carboxylic acid groups into their more volatile trimethylsilyl (B98337) (TMS) ethers and esters. nih.gov

Table 3: Comparison of Sample Preparation Techniques for this compound Analysis

| Technique | Principle | Advantages | Disadvantages |

| Headspace Solid-Phase Microextraction (HS-SPME) | Adsorption of volatile analytes from the headspace onto a coated fiber. | Solvent-free, simple, sensitive, minimizes matrix effects. | Fiber dependent, potential for competitive adsorption. |

| Solvent-Assisted Flavor Evaporation (SAFE) | Distillation under high vacuum to isolate volatile compounds. | Efficient for a wide range of volatiles, gentle extraction. | Requires specialized equipment, can be time-consuming. |

| Derivatization (e.g., Silylation) | Chemical modification of the analyte to improve chromatographic behavior. | Increased volatility, improved peak shape, enhanced sensitivity. | Adds an extra step, potential for incomplete reaction or side products. |

Quantitative Analysis and Method Validation for this compound

The quantitative analysis of this compound is essential for determining its concentration in various samples, such as food products where it may be present as a flavor component. Gas chromatography coupled with mass spectrometry (GC-MS) is the most common technique for the quantification of this and other lactones. nih.govresearchgate.net

A robust quantitative method requires thorough validation to ensure the reliability and accuracy of the results. Method validation is performed by assessing several key parameters as outlined by international guidelines.

Linearity: The linearity of the method is established by creating a calibration curve with a series of standards of known concentrations. The response of the instrument should be directly proportional to the concentration of the analyte over a defined range. For furan (B31954) analysis in food matrices, a high degree of linearity is typically demonstrated by a correlation coefficient (r²) greater than 0.990. nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. For furan and its derivatives in food, LODs can range from 0.01-0.02 ng/g and LOQs from 0.04-0.06 ng/g, depending on the matrix and the analytical method used. nih.govdongguk.edu

Precision and Accuracy (Recovery): Precision refers to the closeness of repeated measurements and is typically expressed as the relative standard deviation (RSD). Accuracy is the closeness of the measured value to the true value and is often assessed through recovery studies, where a known amount of the analyte is added to a sample matrix. For the analysis of furan derivatives in food, recoveries are generally expected to be within the range of 77-117%. mdpi.com

Selectivity/Specificity: The method must be able to unequivocally identify and quantify the target analyte in the presence of other components in the sample matrix. High-resolution mass spectrometry or tandem mass spectrometry (MS/MS) can provide the necessary selectivity.

Table 4: Typical Method Validation Parameters for the Quantitative Analysis of Furan Derivatives in Food Matrices

| Parameter | Typical Acceptance Criteria | Reference |

| Linearity (r²) | > 0.990 | nih.gov |

| Limit of Detection (LOD) | 0.01 - 0.02 ng/g | nih.govdongguk.edu |

| Limit of Quantification (LOQ) | 0.04 - 0.06 ng/g | nih.govdongguk.edu |

| Recovery | 77% - 117% | mdpi.com |

| Precision (RSD) | < 20% | mdpi.com |

This table presents typical values from validated methods for similar analytes in food matrices and serves as a guideline for the analysis of this compound.

Computational Chemistry and Molecular Modeling of 3 Heptyldihydro 5 Methyl 2 3h Furanone

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This technique is instrumental in understanding the molecular basis of the interaction between a flavor molecule and its corresponding receptor, such as an olfactory receptor (OR). nih.gov The docking theory of olfaction posits that the perceived smell of a molecule arises from its interactions with one or more G protein-coupled olfactory receptors. wikipedia.org

For 3-heptyldihydro-5-methyl-2(3H)-furanone, molecular docking simulations can elucidate how it fits into the binding pocket of a specific human olfactory receptor. The process involves preparing the 3D structures of both the ligand and a homology-modeled or experimentally determined structure of an OR. newcastle.edu.au Docking algorithms then explore various possible binding poses of the furanone within the receptor's binding site, calculating a scoring function for each pose to estimate the binding affinity. A lower binding energy generally indicates a more stable and favorable interaction. mdpi.com

Analysis of the resulting docked complex reveals key ligand-protein interactions. These can include:

Hydrophobic Interactions: The heptyl chain of the molecule is likely to form van der Waals interactions with nonpolar amino acid residues in the binding pocket.

Hydrogen Bonds: The carbonyl oxygen of the lactone ring is a potential hydrogen bond acceptor, capable of interacting with donor residues like tyrosine, serine, or threonine.

These interactions collectively determine the specificity and strength of the binding, which is fundamental to the molecule's activity as a flavor or fragrance compound.

Table 1: Hypothetical Molecular Docking Results of this compound with a Human Olfactory Receptor

| Target Receptor | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Olfactory Receptor OR5A1 (modeled) | -6.8 | LEU 85, VAL 104, ILE 205 | Hydrophobic |

| TRP 101 | π-Alkyl | ||

| SER 254 | Hydrogen Bond (with C=O) | ||

| Olfactory Receptor OR2J3 (modeled) | -6.2 | PHE 112, ALA 115, MET 260 | Hydrophobic |

| ASN 110 | Hydrogen Bond (with C=O) |

Note: This table presents hypothetical data for illustrative purposes.

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure and intrinsic properties of a molecule. researchgate.net These methods provide a detailed understanding of electron distribution, which governs a molecule's reactivity and intermolecular interactions. imedpub.com

For this compound, DFT calculations can determine several key electronic properties:

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Electrostatic Potential (ESP) Map: An ESP map illustrates the charge distribution across the molecule. mdpi.com Regions of negative potential (typically colored red), such as around the carbonyl oxygen, are prone to electrophilic attack and are key sites for hydrogen bonding. Regions of positive potential (blue) indicate electron-deficient areas.

These calculations provide a fundamental understanding of the molecule's inherent properties, complementing the interaction-focused insights from docking studies.

Table 2: Representative Quantum Chemical Properties for this compound (Calculated)

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Relates to electron-donating capability |

| LUMO Energy | +1.2 eV | Relates to electron-accepting capability |

| HOMO-LUMO Gap | 7.7 eV | Indicator of chemical stability |

| Dipole Moment | 3.5 D | Indicates significant molecular polarity |

| ESP Minimum | -0.045 a.u. | Located on the carbonyl oxygen atom, indicating a primary site for electrophilic attack and hydrogen bonding |

Note: This table presents theoretical data based on typical values for similar molecules for illustrative purposes.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) is a computational simulation technique that models the physical movements of atoms and molecules over time. nih.gov For a flexible molecule like this compound, which possesses a rotatable heptyl chain, MD simulations are essential for exploring its conformational landscape. researchgate.net

An MD simulation would typically place the furanone molecule in a simulated environment, such as a box of water molecules, to mimic its behavior in an aqueous solution. researchgate.net The simulation solves Newton's equations of motion for the system, generating a trajectory that describes how the positions and velocities of the atoms change over a period of nanoseconds to microseconds.

Analysis of this trajectory allows for:

Conformational Sampling: Identifying the most stable and frequently adopted conformations of the molecule. The flexible heptyl chain can adopt numerous shapes, from extended to folded, and MD simulations can quantify the probability of each. nih.govacs.org

Dynamic Behavior: Understanding how the molecule transitions between different conformations.

Solvent Interactions: Observing how the molecule interacts with the surrounding solvent molecules, providing insights into its solubility and the structuring of the solvent around it.

This information is critical because the specific conformation of the molecule upon binding to a receptor can significantly influence the interaction strength and subsequent biological response. wikipedia.org

In Silico Screening and Virtual Library Design for Novel Furanone Analogues

In silico screening and virtual library design are powerful strategies used in computational drug and flavor discovery to identify new molecules with enhanced or modified properties. researchgate.nettandfonline.com This approach allows for the rapid evaluation of thousands of potential compounds, saving significant time and resources compared to traditional synthesis and testing. acs.org

The process for designing novel analogues of this compound would involve several steps:

Scaffold Definition: The core 5-methyl-dihydrofuranone structure is defined as the central scaffold.

Virtual Library Enumeration: A large virtual library of new compounds is generated by systematically modifying the parent molecule. researchgate.net Modifications could include changing the length or branching of the alkyl chain at the C3 position, or adding different substituents to the furanone ring.